molecular formula C18H16FN3O2S B2516228 N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034306-14-2

N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2516228
CAS RN: 2034306-14-2
M. Wt: 357.4
InChI Key: LZKDVYCXSJNHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide, commonly known as BIPY-10, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonamide compounds and has been extensively studied for its potential applications in various fields.

Scientific Research Applications

Synthesis of Bipyridine Derivatives

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The synthesis methods of these compounds are important to understand their characteristics .

Catalysts

Bipyridine compounds strongly coordinate with metal centers, which can lead to a decrease in catalytic activity and yield in the reaction system . However, advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have been made .

Photosensitizers

Bipyridines and their derivatives are extensively used as fundamental components in photosensitizers . These compounds can absorb light and transfer energy or an electron to another molecule, initiating a photochemical or photophysical process.

Viologens

Viologens are salts of 4,4’-bipyridine and are used in various fields such as herbicides, electrochromism, solar energy conversion, molecular electronics, and supramolecular chemistry . The strong coordination of the product with the metal center can decrease catalytic activity .

Solar Energy Conversion

The photochemistry of viologens has been studied for their potential use in solar energy conversion . The ability of these compounds to absorb sunlight and convert it into electricity or heat makes them valuable in the field of renewable energy.

Molecular Electronics

Viologens have also been studied for their use in molecular electronics . These compounds can be used to create electronic devices at the molecular level, which can lead to the development of smaller, faster, and more energy-efficient electronic devices.

Supramolecular Chemistry

Bipyridines and their derivatives play a significant role in supramolecular chemistry . They can form complex structures with other molecules, leading to the creation of new materials with unique properties.

Herbicides

Viologens are used in the field of herbicides . These compounds can interfere with the growth of unwanted plants, making them useful in agriculture.

properties

IUPAC Name

4-fluoro-2-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-13-10-16(19)2-3-18(13)25(23,24)22-12-14-4-9-21-17(11-14)15-5-7-20-8-6-15/h2-11,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKDVYCXSJNHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.